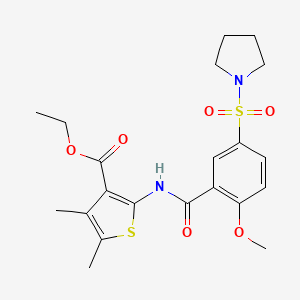
Ethyl 2-(2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H26N2O6S2 and its molecular weight is 466.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-(2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiophene ring, a methoxy group, and a pyrrolidin-1-ylsulfonyl moiety. Its molecular formula is C16H22N2O4S with a molecular weight of approximately 358.43 g/mol.
Biological Activity Overview
Recent studies have evaluated the biological activity of this compound across various assays, particularly focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, derivatives of 2,5-dimethylthiophene have shown selective inhibition of topoisomerase II, leading to reduced cell viability in cancer cell lines such as breast, colon, lung, and prostate cancers at low micromolar concentrations .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.5 | Topoisomerase II Inhibition |
| Compound B | HCT116 (Colon) | 0.8 | ROS Induction |
| Ethyl Compound | A549 (Lung) | 1.0 | Apoptosis at G1 Phase |
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Topoisomerase II Inhibition : The compound has been identified as a selective inhibitor of topoisomerase II, which is crucial for DNA replication and repair processes in cancer cells .
- Induction of Reactive Oxygen Species (ROS) : Studies suggest that this compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .
- Cell Cycle Arrest : Analysis has shown that treatment with the compound leads to cell cycle arrest at the G1 phase, further contributing to its anticancer efficacy .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
Case Study 1: Breast Cancer Cell Lines
In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 0.5 μM. This effect was attributed to its ability to induce apoptosis through ROS generation and topoisomerase II inhibition.
Case Study 2: Lung Cancer Treatment
In experiments involving A549 lung cancer cells, the compound exhibited an IC50 value of around 1.0 μM. The mechanism was linked to cell cycle arrest at the G1 phase and increased ROS levels leading to apoptosis.
Propiedades
IUPAC Name |
ethyl 2-[(2-methoxy-5-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-5-29-21(25)18-13(2)14(3)30-20(18)22-19(24)16-12-15(8-9-17(16)28-4)31(26,27)23-10-6-7-11-23/h8-9,12H,5-7,10-11H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVJWCONJKHMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














